

CAS number and molecular structure of ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B1310985

[Get Quote](#)

Technical Guide: Ethyl 2-methyl-2H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 2-methyl-2H-indazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, molecular structure, and synthetic methodologies, presented in a format tailored for research and development professionals.

Compound Identification and Properties

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a bicyclic aromatic heterocycle. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	405275-87-8	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	Calculated
Molecular Weight	204.23 g/mol	[1]
Physical Form	Solid	[1]
Purity (Typical)	≥95%	[1]
SMILES	<chem>O=C(OCC)c1n(C)nc2c1cccc2</chem>	Predicted
InChI Key	Predicted based on structure	Predicted

Molecular Structure

The molecular structure of **ethyl 2-methyl-2H-indazole-3-carboxylate** consists of a bicyclic indazole core. A methyl group is attached to the nitrogen at position 2 (N2), and an ethyl carboxylate group is attached to the carbon at position 3.

The image you are requesting does not exist or is no longer available.

imgur.com

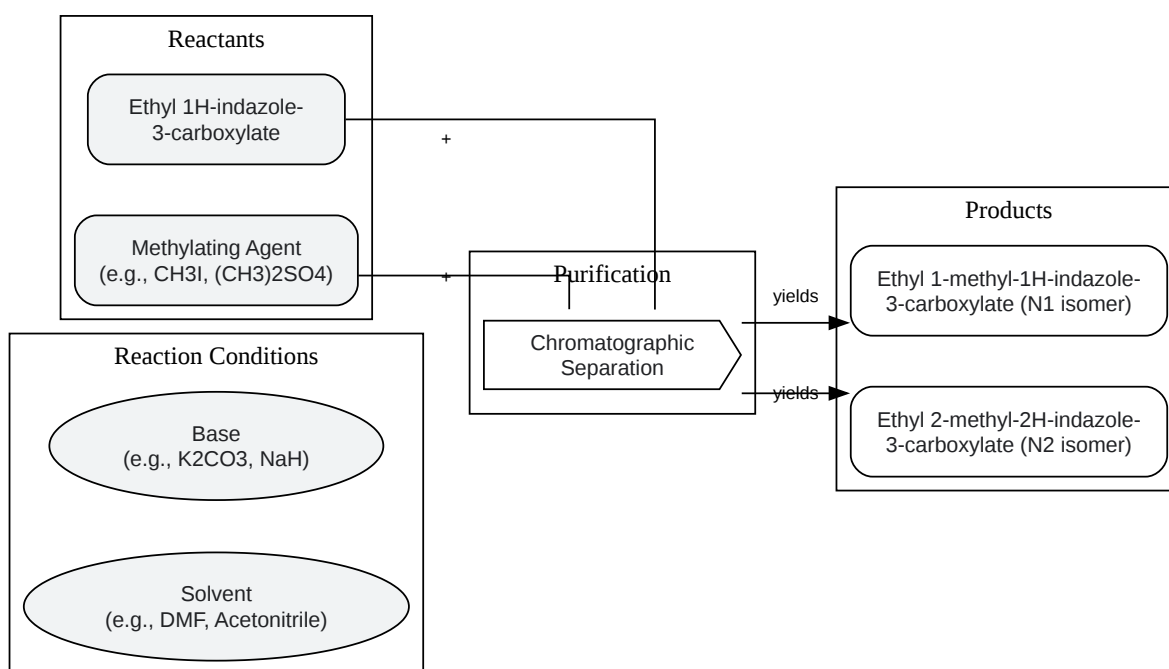
Figure 1. Molecular Structure of **Ethyl 2-methyl-2H-indazole-3-carboxylate**

Synthesis and Experimental Protocols

The synthesis of **ethyl 2-methyl-2H-indazole-3-carboxylate** is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the N-alkylation of a suitable indazole precursor. The alkylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography.

Proposed Synthetic Pathway

A likely synthetic route involves the methylation of ethyl 1H-indazole-3-carboxylate. This reaction would proceed via nucleophilic substitution, where the indazole nitrogen attacks a methylating agent.



[Click to download full resolution via product page](#)

A plausible synthetic pathway for **ethyl 2-methyl-2H-indazole-3-carboxylate**.

General Experimental Protocol (Inferred)

This protocol is inferred from procedures for analogous N-alkylation of indazole carboxylates.

- Preparation: To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).

- **Reaction:** Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indazole nitrogen.
- **Addition of Methylating Agent:** Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired **ethyl 2-methyl-2H-indazole-3-carboxylate**.

Spectral Data (Predicted)

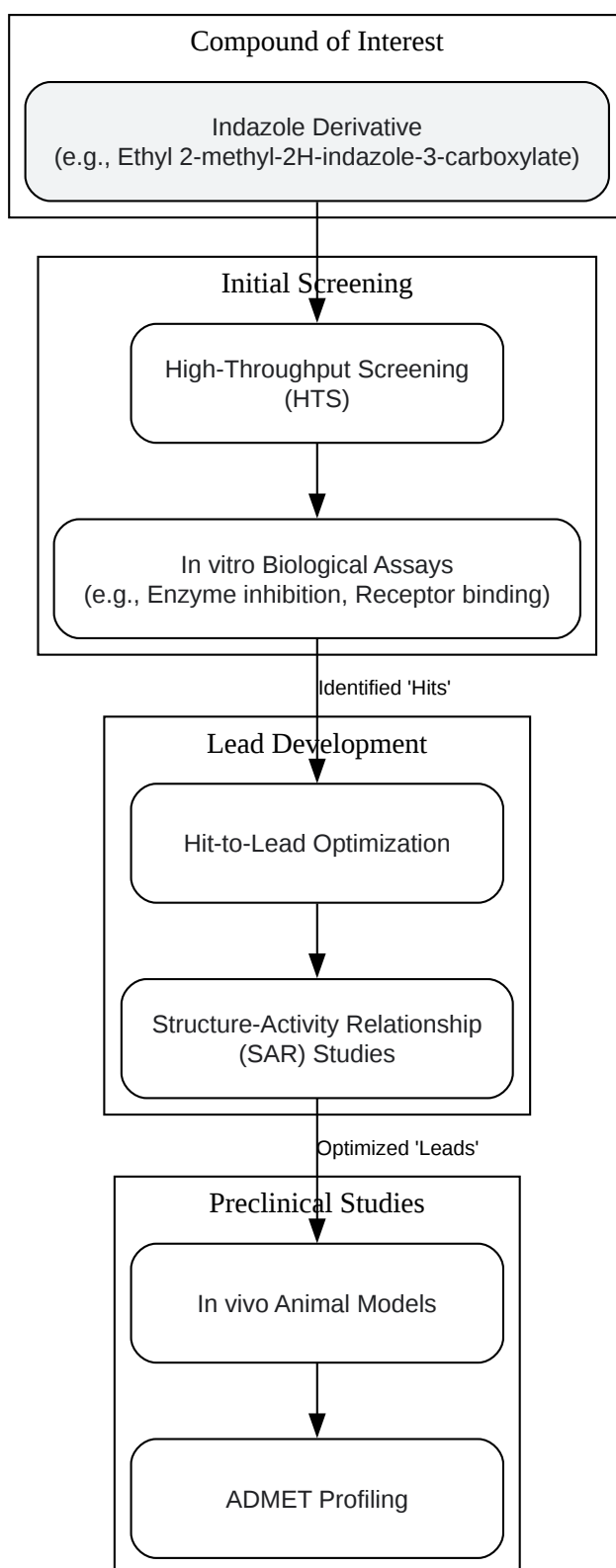
While specific spectral data for **ethyl 2-methyl-2H-indazole-3-carboxylate** is not readily available, the expected chemical shifts and signals can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectral Data

Technique	Predicted Data
¹ H NMR	Aromatic protons (4H, multiplet) in the range of 7.0-8.0 ppm. A singlet for the N-methyl group (3H) around 4.0-4.5 ppm. A quartet for the ethyl ester methylene group (2H) around 4.4 ppm and a triplet for the ethyl ester methyl group (3H) around 1.4 ppm.
¹³ C NMR	Aromatic carbons in the range of 110-150 ppm. The carbonyl carbon of the ester around 160-165 ppm. The N-methyl carbon around 35-40 ppm. The ethyl ester methylene carbon around 61 ppm and the methyl carbon around 14 ppm.
Mass Spec	Expected molecular ion peak (M+) at m/z = 204.09.
IR (KBr)	Aromatic C-H stretching around 3000-3100 cm ⁻¹ . C=O stretching of the ester around 1700-1720 cm ⁻¹ . C=N and C=C stretching in the aromatic region around 1450-1600 cm ⁻¹ .

Biological and Pharmacological Context

While no specific biological activity has been reported for **ethyl 2-methyl-2H-indazole-3-carboxylate** itself, the broader class of indazole derivatives is of significant interest in drug discovery.



[Click to download full resolution via product page](#)

Logical workflow for the biological investigation of novel indazole derivatives.

Indazole-containing compounds have been investigated for a variety of therapeutic applications, including but not limited to:

- Oncology: As inhibitors of various kinases.
- Anti-inflammatory: Targeting enzymes such as cyclooxygenase (COX).
- Antimicrobial: Exhibiting activity against bacteria and fungi.
- Central Nervous System (CNS) Disorders: Acting on receptors such as serotonin (5-HT) receptors.

Given its structure, **ethyl 2-methyl-2H-indazole-3-carboxylate** may serve as a key intermediate in the synthesis of more complex, biologically active molecules. Its ester functionality provides a convenient handle for further chemical modifications, such as amide formation, to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Ethyl 2-methyl-2H-indazole-3-carboxylate is a valuable heterocyclic building block. While detailed experimental and biological data for this specific molecule are sparse in the public domain, its structural similarity to other well-studied indazole derivatives suggests its potential as a synthetic intermediate for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-methyl-2H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [CAS number and molecular structure of ethyl 2-methyl-2H-indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1310985#cas-number-and-molecular-structure-of-ethyl-2-methyl-2h-indazole-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com